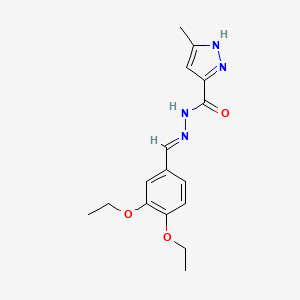
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide, also known as S63845, is a small-molecule inhibitor that targets the anti-apoptotic protein Mcl-1. Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. Overexpression of Mcl-1 is often associated with cancer cell survival and resistance to chemotherapy, making it an attractive target for cancer therapy.
Mecanismo De Acción
The mechanism of action of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide involves binding to the BH3-binding groove of Mcl-1, which prevents Mcl-1 from binding to and inhibiting pro-apoptotic proteins such as Bim. This leads to the activation of the intrinsic apoptotic pathway and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its apoptotic effects, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has also been shown to inhibit autophagy, a cellular process that can promote cancer cell survival. N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating that it may have potential as a combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide in lab experiments is its selectivity for cancer cells that overexpress Mcl-1, which allows for targeted induction of apoptosis. However, one limitation is that Mcl-1 is not the only anti-apoptotic Bcl-2 family member that is overexpressed in cancer, and targeting Mcl-1 alone may not be sufficient for effective cancer therapy.
Direcciones Futuras
For N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include further preclinical studies to evaluate its safety and efficacy, as well as clinical trials to evaluate its potential as a cancer therapy. Other potential applications for N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide include combination therapy with other anticancer agents, as well as treatment of diseases such as autoimmune disorders that involve dysregulated apoptosis. Additionally, further studies may be needed to identify potential resistance mechanisms to N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide and to develop strategies to overcome them.
Métodos De Síntesis
The synthesis of N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide was first described by Vela et al. in 2015. The synthesis involves a multistep process starting with the reaction of 2-chloroethyl cyclohexanecarboxylate with aniline to form N-(2-anilinoethyl)cyclohexanecarboxamide. This intermediate is then reacted with chloroacetyl chloride to form N-(2-anilino-2-chloroethyl)cyclohexanecarboxamide, which is then treated with potassium tert-butoxide and methyl acetoacetate to form the final product, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide has been shown to selectively induce apoptosis in cancer cells that overexpress Mcl-1, while sparing normal cells that express lower levels of Mcl-1. This selectivity makes N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(2-anilino-2-oxoethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(17-13-9-5-2-6-10-13)11-16-15(19)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFBUOMRXUVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6924563 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)

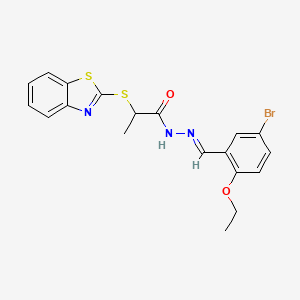
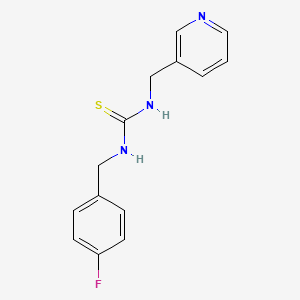
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5778256.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)
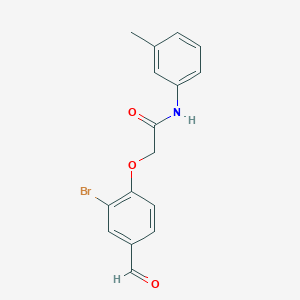
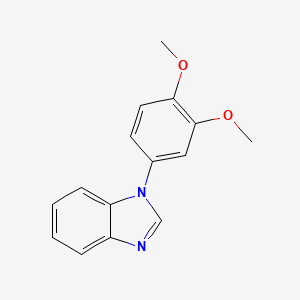

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)


